

Hexyl Crotonate: A Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for **hexyl crotonate**. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. This document synthesizes available data on the physicochemical properties, toxicological profile, and recommended handling procedures for **hexyl crotonate**. Detailed methodologies for key toxicological assessments are presented, along with a discussion of the potential mechanisms of action. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

Hexyl crotonate, also known as hexyl (E)-2-butenoate, is an organic ester with a characteristic fruity, sweet, and green odor.[1] It is primarily used as a flavoring agent in food products and as a fragrance ingredient.[1] The key physicochemical properties of **hexyl crotonate** are summarized in the table below.



Property	Value	Reference
Chemical Name	hexyl but-2-enoate	[1]
Synonyms	Hexyl trans-2-butenoate, Hexyl (E)-2-butenoate	[1]
CAS Number	19089-92-0	[1]
Molecular Formula	C10H18O2	[1]
Molecular Weight	170.25 g/mol	[1]
Appearance	Colorless, oily liquid	[1]
Odor	Fruity, sweet, pear, pineapple, walnut	
Boiling Point	213-215 °C @ 760 mmHg	[2]
Flash Point	89 °C (192.2 °F)	
Density	0.886-0.911 g/ml at 20°C	_
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.	[1]

Toxicological Profile

Hexyl crotonate is considered to have low acute toxicity. However, as an α,β -unsaturated ester, it possesses the potential for reactivity and can be a skin and eye irritant.[1] The available toxicological data are summarized in the following table.



Endpoint	Species	Route	Results	Reference
Acute Inhalation Toxicity	Rat	Inhalation	LC50 > 3.8 mg/L (4-hour exposure)	
Skin Irritation/Sensitiz ation	Human	Dermal	No irritation or sensitization observed at 10% solution.	[3]
Genotoxicity	-	-	Not expected to be genotoxic based on read- across data.	[4]

Acute Toxicity

An acute inhalation toxicity study in rats exposed to **hexyl crotonate** for 4 hours resulted in an LC50 of greater than 3.8 mg/L, which was the highest achievable aerosol concentration.[1] This indicates a low risk of acute toxicity via the inhalation route. Data on acute oral and dermal toxicity (LD50) are not readily available in the reviewed literature.

Irritation and Sensitization

Hexyl crotonate is suspected to be a skin and eye irritant.[1] However, a human study on a 10% solution of **hexyl crotonate** did not show any signs of irritation or sensitization.[3] It is important to note that the concentration and vehicle can significantly impact the irritant and sensitizing potential of a substance.

Genotoxicity

Based on data from read-across analogs, hexyl crotonate is not expected to be genotoxic.[4]

Mechanism of Action and Signaling Pathways

Hexyl crotonate is an α,β -unsaturated ester. This class of compounds is known to exert biological effects through the Michael addition reaction, where the electrophilic β -carbon of the ester can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[5]



One of the key signaling pathways that can be modulated by α , β -unsaturated compounds is the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like **hexyl crotonate** can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[7]

Fig. 1: Proposed Nrf2 signaling pathway activation by hexyl crotonate.

Safety and Handling Precautions Exposure Controls and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate engineering controls and personal protective equipment should be used when handling **hexyl crotonate**.

Control Parameter	Recommendation
Engineering Controls	Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or vapors.
Eye/Face Protection	Wear chemical safety goggles or a face shield.
Skin Protection	Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.
Respiratory Protection	Not typically required for small-scale laboratory use with adequate ventilation. If aerosols or vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Hygiene Measures	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures



Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact	Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. [8]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

Hexyl crotonate is a combustible liquid.

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce carbon monoxide and carbon dioxide.
- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
- Environmental Precautions: Prevent entry into drains and waterways.



 Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage and Handling

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of safety data. Below are representative methodologies based on OECD guidelines for the types of studies relevant to **hexyl crotonate**.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm TM).

- Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
- Test Substance Application: The test substance (e.g., **hexyl crotonate**) is applied topically to the surface of the epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.
- Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]
- Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[9]

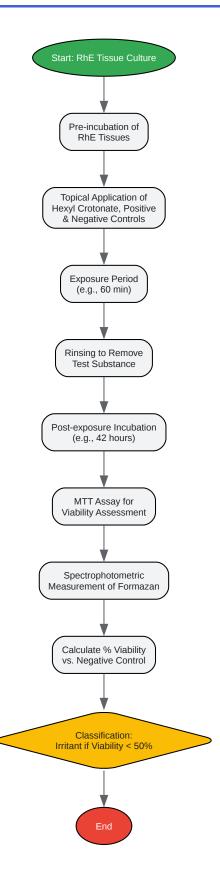
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• Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%).[9]





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Fig. 2: Experimental workflow for in vitro skin irritation testing.



Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.[10][11]

- Induction Phase: A patch containing the test substance (e.g., **hexyl crotonate** at a specific concentration in a suitable vehicle) is applied to the skin of the subjects for a defined period (e.g., 24 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site. The site is scored for any irritation before each new application.[10]
- Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of any potential sensitization.[10]
- Challenge Phase: A challenge patch with the test substance is applied to a naive skin site (a site not previously exposed).[10]
- Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.
- Data Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization.[10]

Acute Inhalation Toxicity (OECD 436)

This method is used to determine the acute toxicity of a substance when inhaled.

- Animal Model: Typically, young adult rats of a single strain are used.
- Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a wholebody or nose-only inhalation chamber for a defined period (e.g., 4 hours).
- Concentration Levels: A series of concentrations are tested to determine the concentration that is lethal to 50% of the animals (LC50).
- Observation Period: After exposure, the animals are observed for a period of up to 14 days for signs of toxicity and mortality. Body weight is monitored regularly.



- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
- Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Occupational Exposure Limits

There are currently no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV, NIOSH REL) established for **hexyl crotonate**. In the absence of specific limits, it is prudent to handle **hexyl crotonate** in a manner that minimizes all routes of exposure.

Conclusion

Hexyl crotonate is a combustible liquid with a low potential for acute toxicity via inhalation. It is a suspected skin and eye irritant, although a human study at a 10% concentration did not show irritation or sensitization. As an α,β -unsaturated ester, its biological activity is likely mediated through the Michael addition reaction, potentially affecting cellular signaling pathways such as the Keap1-Nrf2 system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential to ensure safe handling. Further studies to determine the acute oral and dermal toxicity, as well as to confirm the specific mechanisms of action, would provide a more complete safety profile for this compound.

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